molecular formula C20H13NO2 B15062191 6-Phenyl-2-(pyridin-4-yl)-4H-1-benzopyran-4-one CAS No. 652138-03-9

6-Phenyl-2-(pyridin-4-yl)-4H-1-benzopyran-4-one

Cat. No.: B15062191
CAS No.: 652138-03-9
M. Wt: 299.3 g/mol
InChI Key: PGMMSGYJMXEFNI-UHFFFAOYSA-N
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Description

6-Phenyl-2-(pyridin-4-yl)-4H-chromen-4-one is a heterocyclic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2-(pyridin-4-yl)-4H-chromen-4-one typically involves the condensation of 2-hydroxyacetophenone with 4-pyridinecarboxaldehyde in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate chalcone, which undergoes cyclization to form the chromone structure.

  • Step 1: Formation of Chalcone Intermediate

      Reactants: 2-Hydroxyacetophenone and 4-Pyridinecarboxaldehyde

      Conditions: Reflux in ethanol with potassium carbonate as a base

      Product: Chalcone intermediate

  • Step 2: Cyclization to Form Chromone

      Reactants: Chalcone intermediate

      Conditions: Reflux in ethanol

      Product: 6-Phenyl-2-(pyridin-4-yl)-4H-chromen-4-one

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2-(pyridin-4-yl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl or pyridinyl rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether

    Substitution: Halogenation using bromine or chlorination using chlorine gas

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Dihydrochromone derivatives

    Substitution: Halogenated chromone derivatives

Scientific Research Applications

6-Phenyl-2-(pyridin-4-yl)-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Phenyl-2-(pyridin-4-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 6-Phenyl-2-(pyridin-3-yl)-4H-chromen-4-one
  • 6-Phenyl-2-(pyridin-2-yl)-4H-chromen-4-one
  • 6-Phenyl-2-(quinolin-4-yl)-4H-chromen-4-one

Uniqueness

6-Phenyl-2-(pyridin-4-yl)-4H-chromen-4-one is unique due to the specific positioning of the pyridinyl group at the 4-position, which may influence its chemical reactivity and biological activity compared to its isomers. This unique structure can lead to different interactions with biological targets and distinct pharmacological profiles.

Properties

CAS No.

652138-03-9

Molecular Formula

C20H13NO2

Molecular Weight

299.3 g/mol

IUPAC Name

6-phenyl-2-pyridin-4-ylchromen-4-one

InChI

InChI=1S/C20H13NO2/c22-18-13-20(15-8-10-21-11-9-15)23-19-7-6-16(12-17(18)19)14-4-2-1-3-5-14/h1-13H

InChI Key

PGMMSGYJMXEFNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=CC3=O)C4=CC=NC=C4

Origin of Product

United States

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